

Optimizing BI 1265162 concentration for in vitro studies

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Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402

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Technical Support Center: BI 1265162 In Vitro Studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of **BI 1265162** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BI 1265162**?

A1: **BI 1265162** is a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2] In conditions like cystic fibrosis, ENaC is hyperactivated, leading to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By blocking ENaC, **BI 1265162** aims to restore airway surface liquid hydration.[1]

Q2: What are the recommended starting concentrations for **BI 1265162** in cellular assays?

A2: Based on preclinical studies, a concentration range of 10^{-10} M to 10^{-6} M is recommended for initial dose-response experiments.[3][4] The half-maximal inhibitory concentration (IC₅₀) has been reported to be approximately 3 nM in M1 mouse renal collecting duct cells and 8 nM in NCI-H441 human bronchial epithelial cells.[3] For experiments aiming for maximal inhibition, concentrations up to 3 μ M have been used.[5]

Q3: What cell lines are suitable for in vitro studies with **BI 1265162**?

A3: Commonly used cell lines for evaluating ENaC inhibitors like **BI 1265162** include M1 mouse renal collecting duct cells and NCI-H441 human bronchial epithelial cells.^[6] Primary human bronchial epithelial cells cultured at an air-liquid interface are also highly relevant models.^[7]

Q4: What are the key in vitro assays to assess the activity of **BI 1265162**?

A4: The primary assays for evaluating **BI 1265162** activity are the Ussing chamber assay to measure the inhibition of ENaC-mediated sodium transport (measured as amiloride-sensitive short-circuit current) and Transwell® assays to assess the inhibition of water resorption.^[3]^[4]

Q5: What is the solubility and stability of **BI 1265162**?

A5: **BI 1265162** has excellent aqueous solubility, reported to be greater than 20 mg/mL at pH 5, and exhibits hydrolytic stability.^[5]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
High variability in assay results	<ul style="list-style-type: none">- Inconsistent cell monolayer confluence or integrity.- Pipetting errors, especially at low concentrations.- Variation in incubation times.	<ul style="list-style-type: none">- Monitor cell monolayer integrity using transepithelial electrical resistance (TEER) measurements.- Prepare serial dilutions carefully and use calibrated pipettes.- Ensure consistent and precise timing for all experimental steps.
Lower than expected potency (high IC ₅₀)	<ul style="list-style-type: none">- Degradation of the compound.- Low expression of ENaC in the cell line.- Presence of interfering substances in the culture medium.	<ul style="list-style-type: none">- Prepare fresh stock solutions of BI 1265162 for each experiment. Although stable, fresh preparations minimize potential degradation.- Confirm ENaC expression in your cell line using qPCR or Western blotting.- Use serum-free medium during the assay to avoid potential binding of the compound to serum proteins.
No dose-response observed	<ul style="list-style-type: none">- Concentration range is too narrow or not centered around the IC₅₀.- The chosen assay is not sensitive enough to detect ENaC inhibition.- The cell line does not express functional ENaC.	<ul style="list-style-type: none">- Broaden the concentration range, for example, from 10⁻¹¹ M to 10⁻⁵ M.- Validate the assay with a known ENaC inhibitor like amiloride.- Confirm ENaC activity by measuring amiloride-sensitive currents in an Ussing chamber.
Cell toxicity observed	<ul style="list-style-type: none">- Although reported to have low cytotoxicity (IC₅₀ > 800 μM), very high concentrations or prolonged exposure might affect cell viability.^[5]	<ul style="list-style-type: none">- Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays.- Reduce the highest concentration in your dose-response curve if it approaches cytotoxic levels.

Quantitative Data Summary

Table 1: In Vitro Potency of **BI 1265162**

Cell Line	Assay	Parameter	Value	Reference(s)
M1 (mouse renal collecting duct)	Ussing Chamber	IC50	3 nM	[3]
NCI-H441 (human bronchial epithelial)	Ussing Chamber	IC50	8 nM	[3]
M1 Cells	Water Resorption	% Inhibition	72% at 3 μ M	[5]

Table 2: Comparison of **BI 1265162** with Amiloride

Cell Line	Compound	IC50	Fold Potency (BI 1265162 vs. Amiloride)	Reference(s)
M1 Cells	BI 1265162	3 nM	~70-fold higher	[3]
Amiloride	210 nM	[3]		
NCI-H441 Cells	BI 1265162	8 nM	~30-fold higher	[3]
Amiloride	238 nM	[3]		

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring Na⁺ Transport Inhibition

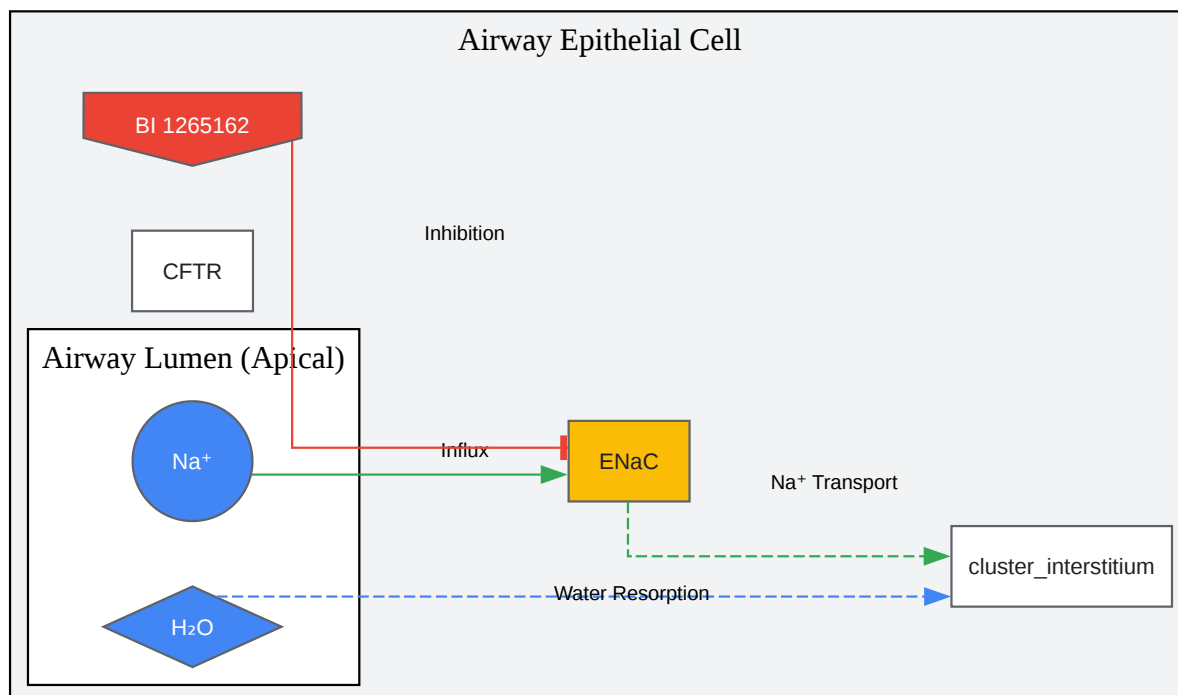
- Cell Culture: Culture M1 or NCI-H441 cells on permeable supports (e.g., Transwell® filters) until they form confluent, electrically tight monolayers.

- **Monolayer Mounting:** Mount the permeable supports containing the cell monolayers in an Ussing chamber system.
- **Equilibration:** Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions and allow the short-circuit current (Isc) to stabilize.
- **Compound Addition:** Add increasing concentrations of **BI 1265162** (e.g., 10^{-10} M to 10^{-6} M) in a stepwise manner to the apical chamber.^[4]
- **Data Recording:** Record the change in Isc after each addition until a stable reading is achieved.
- **Maximal Inhibition:** At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 3 μ M) to the apical side to determine the maximal amiloride-sensitive Isc.^[4]
- **Data Analysis:** Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of **BI 1265162** and determine the IC50 value.

Protocol 2: Water Resorption Assay

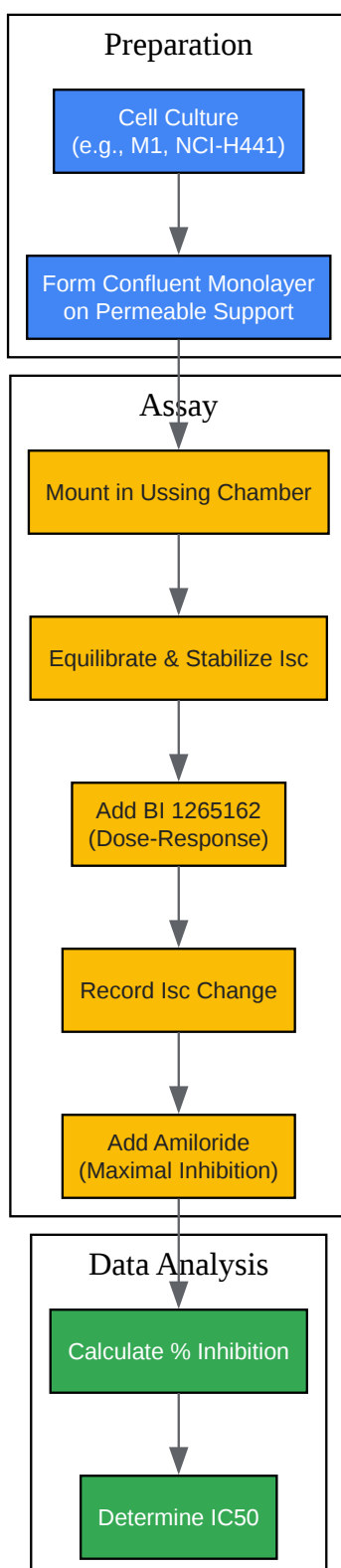
- **Cell Seeding:** Seed M1 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed.
- **Assay Initiation:** Replace the medium in the apical and basolateral compartments. Add a defined volume of saline to the apical compartment, either as a control or containing different concentrations of **BI 1265162**.
- **Incubation:** Incubate the plates and monitor the change in weight of the inserts over time. Water resorption from the apical to the basolateral compartment will lead to a decrease in the weight of the insert.
- **Measurement:** Measure the weight of the inserts at defined time points to determine the rate of water transport.
- **Data Analysis:** Calculate the percentage inhibition of water resorption for each concentration of **BI 1265162** compared to the vehicle control.

Visualizations



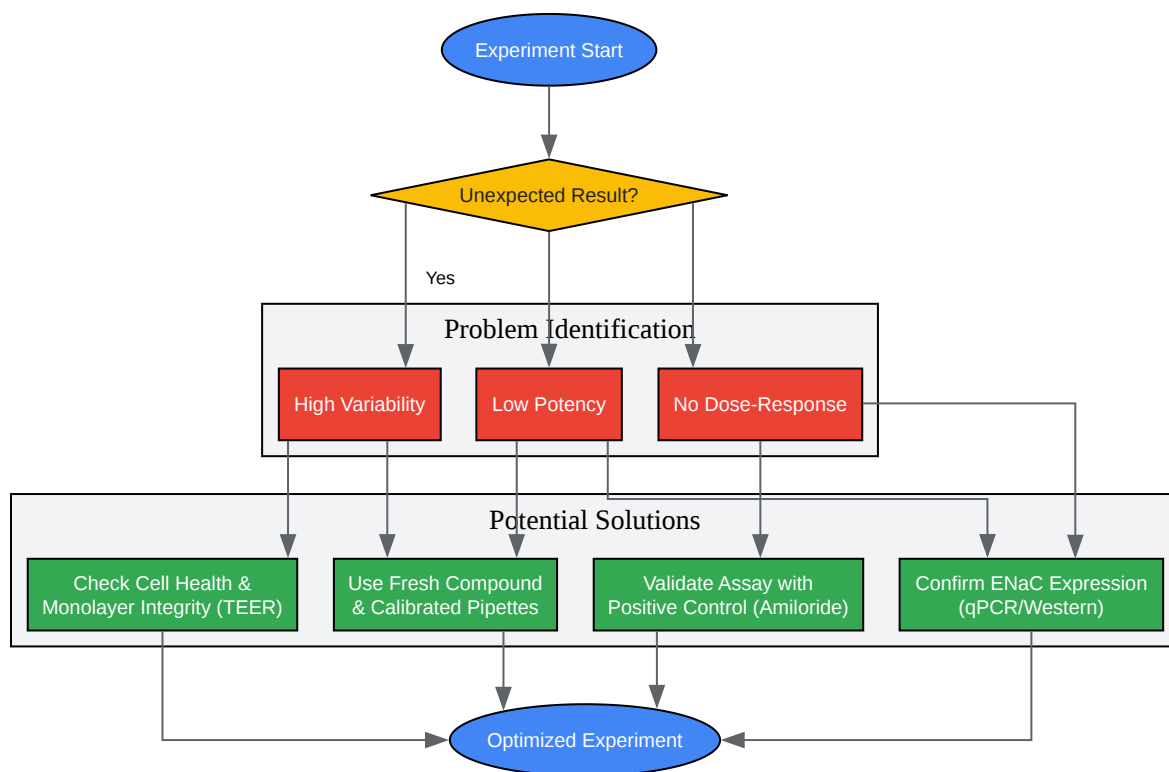
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Caption: Mechanism of action of **BI 1265162** on the epithelial sodium channel (ENaC).



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Caption: Experimental workflow for the Ussing chamber assay.



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Caption: A logical troubleshooting guide for in vitro **BI 1265162** experiments.

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